molecular formula C12H14N2O2 B4240212 N-benzoyl-1-pyrrolidinecarboxamide

N-benzoyl-1-pyrrolidinecarboxamide

Cat. No.: B4240212
M. Wt: 218.25 g/mol
InChI Key: OPHHHQALEOSQKW-UHFFFAOYSA-N
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Description

N-Benzoyl-1-pyrrolidinecarboxamide is a pyrrolidine-derived compound featuring a benzoyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at position 1. The pyrrolidine core provides conformational flexibility, while the benzoyl moiety introduces aromaticity and electron-withdrawing effects. The carboxamide group enhances hydrogen-bonding capacity, influencing solubility and molecular interactions.

Properties

IUPAC Name

N-benzoylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11(10-6-2-1-3-7-10)13-12(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHHHQALEOSQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs lie in substituent types, positions, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrrolidine Carboxamide Derivatives
Compound Name (Example) Substituents/Functional Groups Molecular Formula Key Features
N-Benzoyl-1-pyrrolidinecarboxamide Benzoyl (N-position), carboxamide (C1) C₁₂H₁₄N₂O₂ Rigid aromatic group, strong H-bond capacity
N-Benzyl-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide Benzyl (N), pyridinyloxy (C3) C₁₇H₁₉N₃O₂ Pyridine enhances π-π stacking; neuroprotective applications
N-(1,3-Benzodioxol-4-yl)-3-cyclopentylpyrrolidine-1-carboxamide Benzodioxole (N), cyclopentyl (C3) C₁₇H₂₂N₂O₃ Benzodioxole improves metabolic stability; neurological research
N-Phenethyl-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide Phenethyl (N), pyridazinyloxy (C3) C₁₇H₂₀N₄O₂ Pyridazine moiety alters electronic properties; enzyme interaction studies
N-[3-(Acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide Acetylamino (C3), 5-oxo, 3-chlorophenyl C₁₉H₁₈ClN₃O₃ Chlorophenyl increases lipophilicity; receptor binding studies

Physicochemical Properties

  • Solubility : Carboxamide groups generally improve aqueous solubility via H-bonding. However, bulky substituents like benzodioxole () or cyclopentyl () may reduce it .
  • Stability : Electron-withdrawing groups (e.g., benzoyl) enhance stability against oxidation compared to benzyl or phenethyl groups .
  • Lipophilicity : Chlorophenyl () or thiophene () substituents increase logP values, affecting membrane permeability .

Unique Advantages of this compound

While hypothetical, inferences from analogs suggest:

  • Enhanced Binding Affinity : The benzoyl group’s rigidity may improve target specificity compared to flexible benzyl analogs .
  • Metabolic Stability : Benzoyl’s electron-withdrawing nature could reduce CYP450-mediated metabolism relative to benzodioxole derivatives .
  • Versatility : The carboxamide at position 1 allows for modular functionalization, enabling diverse applications in drug design and catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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